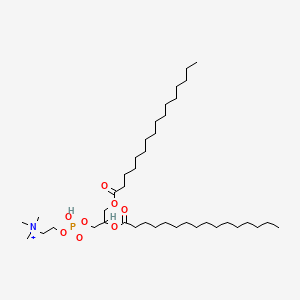

DL-Dipalmitoyllecithin

Description

Structure

2D Structure

Properties

Molecular Formula |

C40H81NO8P+ |

|---|---|

Molecular Weight |

735 g/mol |

IUPAC Name |

2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1 |

InChI Key |

KILNVBDSWZSGLL-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |

Origin of Product |

United States |

Molecular Organization and Self Assembly Characteristics of Dl Dipalmitoyllecithin in Aqueous Systems

Structural Basis for DPPC Self-Assembly into Bilayers and Vesicles

The spontaneous organization of DPPC molecules into complex assemblies is a direct consequence of its molecular architecture and the interactions between its constituent parts and the surrounding water molecules.

The structure of DPPC is central to its self-assembly. It consists of a glycerol (B35011) backbone attached to two 16-carbon saturated fatty acid chains (palmitic acid) and a polar phosphatidylcholine headgroup. The absence of double bonds in the acyl chains allows them to be straight and flexible, promoting tight packing through van der Waals interactions. royalsocietypublishing.org This dense packing is a key factor in the formation of stable, ordered bilayer structures. In contrast, lipids with unsaturated chains have kinks that disrupt this tight arrangement. researchgate.netmdpi.com

Hydrogen bonding plays a crucial role in stabilizing the structure of DPPC assemblies at the membrane-water interface. The primary sites for hydrogen bond formation with water are the non-ester phosphate (B84403) oxygens and the carbonyl oxygens of the headgroup. researchgate.net Molecular dynamics simulations have shown that, on average, the non-ester phosphate oxygens form about 4.0 hydrogen bonds with water, while the carbonyl oxygens form about 1.0. researchgate.net

Saturated Acyl Chains and Phosphatidylcholine Headgroup Influence

Thermodynamics of DPPC Bilayer Formation

The formation and phase behavior of DPPC bilayers are governed by thermodynamic principles. The transition of DPPC from a disordered state to an ordered bilayer is an energetically favorable process driven by the hydrophobic effect. The main phase transition from a gel-like state to a liquid-crystalline state is an endothermic process that can be precisely measured.

Differential Scanning Calorimetry (DSC) is a key technique for studying these transitions. For pure DPPC in excess water, the main transition temperature (Tm), where the bilayer shifts from a rigid gel phase to a fluid liquid-crystalline phase, is approximately 41.5°C. mdpi.comnih.gov This transition is associated with a significant enthalpy change (ΔH), which for DPPC is about 8.7 kcal/mol. nih.gov A substantial portion of this enthalpy is attributed to the rotameric disordering of the hydrocarbon chains as they become more mobile in the fluid phase. cmu.edu Another significant contribution comes from the work required to expand the bilayer area against attractive van der Waals forces as the chains become less ordered. cmu.edu

The heat capacity of the system changes dramatically during this transition, as shown in the table below. Below the Tm, DPPC also exhibits a "pre-transition" at a lower temperature (around 35°C), which corresponds to a change from a flat lamellar gel phase (Lβ') to a periodically undulated or "ripple" gel phase (Pβ'). mdpi.comjst.go.jp

| Thermodynamic Parameter | Value | Source |

| Main Transition Temperature (Tm) | 41.2 - 41.5 °C | mdpi.comnih.gov |

| Pre-transition Temperature (Tp) | ~35 °C | mdpi.comjst.go.jp |

| Main Transition Enthalpy (ΔH) | 8.7 kcal/mol | nih.gov |

This interactive table summarizes key thermodynamic values for the phase transitions of DPPC bilayers.

Polymorphism and Morphological Transformations of DPPC Assemblies

DPPC bilayers are polymorphic, meaning they can exist in several different physical states, or phases, depending on conditions like temperature and pressure. jst.go.jpmdpi.com These phases are characterized by differences in the packing, tilt, and mobility of the acyl chains.

Under atmospheric pressure and with increasing temperature, a fully hydrated DPPC bilayer typically undergoes three phase transitions: jst.go.jp

Sub-transition (Lc/Lβ'): At the lowest temperatures, after specific annealing treatment, DPPC can exist in a highly ordered crystalline or sub-gel phase (Lc). The sub-transition marks the change to the lamellar gel phase.

Pre-transition (Lβ'/Pβ'): As the temperature rises to around 35°C, the flat lamellar gel phase (Lβ'), where acyl chains are tilted and tightly packed, transforms into the ripple gel phase (Pβ'). jst.go.jp In this phase, the bilayer surface exhibits a periodic, wave-like structure.

Main transition (Pβ'/Lα): At about 41.5°C, the main transition occurs. The ripple phase melts into the liquid-crystalline phase (Lα). In this fluid phase, the acyl chains are disordered and undergo rapid rotational and lateral diffusion, and the long-range order of the lattice is lost. mdpi.com

These different structural arrangements represent distinct morphological states of the DPPC assembly. The ability to transform between these phases is fundamental to the physical properties of DPPC membranes and their function in model systems. jst.go.jpmdpi.com The specific phase present can influence membrane properties such as permeability and elasticity. nih.gov

Biophysical Characteristics of Dl Dipalmitoyllecithin Containing Model Membranes

Thermotropic Phase Behavior of DPPC Bilayers

Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid component of cellular membranes and is extensively used in model membrane studies due to its well-defined phase behavior. mdpi.comnih.govresearchgate.net The structural arrangement of DPPC bilayers is highly dependent on temperature, exhibiting several distinct phase transitions as thermal energy is increased. researchgate.netjst.go.jp These transitions reflect changes in the ordering and packing of the lipid molecules. nih.gov

Main Phase Transition (Gel to Liquid Crystalline)

The most prominent thermotropic event in fully hydrated DPPC bilayers is the main phase transition, which occurs at approximately 41°C (314 K). nih.govnih.govresearchgate.net This first-order transition involves the transformation from a more ordered gel phase (Pβ') to a more fluid liquid-crystalline phase (Lα). mdpi.comnih.govacs.org

The gel phase is characterized by highly ordered, all-trans acyl chains that are tilted with respect to the bilayer normal. This tilting is a consequence of the relatively large choline (B1196258) headgroup, which necessitates an angled arrangement of the hydrocarbon tails to maintain optimal van der Waals interactions. jst.go.jp In contrast, the liquid-crystalline phase features conformationally disordered acyl chains with a higher population of gauche rotamers, leading to increased lipid mobility and a decrease in bilayer thickness. nih.govnih.gov This transition is associated with a significant enthalpy change. researchgate.net Molecular dynamics simulations reveal that in the liquid-crystalline state, the lipid tails are unhindered and in random motion, leading to an increase in the percentage of gauche conformations and a greater degree of interdigitation between the leaflets. nih.gov

The main phase transition temperature is sensitive to the molecular structure of the lipid. For instance, it decreases with an increase in the size of the lipid headgroup or the degree of unsaturation in the acyl chains, while it increases with the number of hydrocarbon groups per tail. aps.org

Table 1: Main Phase Transition Characteristics of DPPC Bilayers

| Parameter | Value | Reference |

|---|---|---|

| Main Transition Temperature (Tm) | ~41.5°C | nih.gov |

| Phase Change | Gel (Pβ') to Liquid Crystalline (Lα) | mdpi.comacs.org |

| Acyl Chain Conformation in Gel Phase | Ordered, all-trans, tilted | jst.go.jp |

| Acyl Chain Conformation in Lα Phase | Disordered, increased gauche rotamers | nih.govnih.gov |

Pre-transition and Sub-transition Phenomena

In addition to the main transition, fully hydrated DPPC bilayers exhibit other, more subtle phase transitions at lower temperatures. mdpi.comjst.go.jp These are the pre-transition and the sub-transition.

The pre-transition occurs at approximately 34-35.8°C and involves the transformation from a lamellar gel phase (Lβ') to a ripple gel phase (Pβ'). researchgate.netacs.orgcore.ac.uk The Lβ' phase is characterized by a flat bilayer structure, while the Pβ' phase exhibits a periodic, wave-like ripple. jst.go.jpmdpi.com This transition is considered to be a transition between two different gel phases and is driven by fluctuations in the molecular packing within the gel state. mdpi.comjst.go.jp The enthalpy change associated with the pre-transition is significantly smaller than that of the main transition. researchgate.netcore.ac.uk

The sub-transition is observed at a lower temperature, around 15-28°C, and represents a transition from a hydrated crystal or subgel phase (Lc) to the lamellar gel (Lβ') phase. mdpi.comresearchgate.netnih.gov The Lc phase is a more ordered, crystalline-like state. mdpi.com The occurrence and characteristics of the sub-transition can be influenced by the thermal history of the sample. jst.go.jp

Table 2: Pre-transition and Sub-transition Temperatures of DPPC

| Transition | Temperature Range | Phase Change | Reference |

|---|---|---|---|

| Pre-transition | ~34 - 35.8°C | Lβ' to Pβ' | researchgate.netacs.orgcore.ac.uk |

| Sub-transition | ~15 - 28°C | Lc to Lβ' | mdpi.comresearchgate.netnih.gov |

Influence of Hydration on Phase Transitions

The phase behavior of DPPC bilayers is critically dependent on the level of hydration. nih.govnih.gov In the absence of water, the melting point of crystalline DPPC is around 115°C. nih.gov As water is added, this temperature drastically decreases. nih.gov For fully hydrated bilayers, typically considered to be at water concentrations above 30 wt%, distinct phase transitions are observed. researchgate.net

The main phase transition temperature is particularly sensitive to hydration levels. At very low hydration, the transition temperature increases. bohrium.com Studies have shown that the repeat distances of DPPC bilayers exhibit anomalous swelling around the main phase transition temperature, which is attributed to increased hydration of the lipid headgroups. nih.gov This suggests a strong coupling between water concentration fluctuations and the lateral density fluctuations in the headgroup region during the phase transition. nih.gov The presence of solutes that induce hydration stress can also moderately increase the pre-transition and main transition temperatures. nih.gov

Effect of External Factors (e.g., Pressure, Tension) on Phase Behavior

External factors such as pressure and membrane tension significantly influence the phase transitions of DPPC bilayers.

Pressure: Increasing hydrostatic pressure generally leads to an increase in the phase transition temperatures. mdpi.comnih.gov This is because higher pressure favors more ordered, compact phases. The main, pre-, and sub-transition temperatures all increase linearly with applied pressure. mdpi.com At very high pressures (above ~100 MPa), a pressure-induced interdigitated gel (LβI) phase can form. mdpi.comcore.ac.uk In this phase, the acyl chains of the two leaflets interpenetrate. mdpi.com Molecular dynamics simulations have shown that at 1000 atm, DPPC bilayers form a rippled gel-like phase, and at 2000 atm, a partially interdigitated gel-like phase is observed. researchgate.net

Tension: In contrast to pressure, increasing membrane surface tension decreases the main phase transition temperature. nih.govwashington.edursc.org This effect is on the order of approximately -0.8 to -1.0 K/(mN/m). nih.govwashington.edu The application of tension favors a larger surface area, which is characteristic of the more disordered liquid-crystalline phase. Therefore, less thermal energy is required to induce the transition from the gel to the liquid-crystalline state. nih.gov In mixed lipid systems, tension can also dramatically influence the shape of solid domains and shift fluid-solid transition temperatures. nih.govpnas.org

Table 3: Effects of External Factors on DPPC Main Transition Temperature (Tm)

| Factor | Effect on Tm | Underlying Reason | Reference |

|---|---|---|---|

| Pressure | Increases | Favors ordered, compact phases | mdpi.comnih.gov |

| Tension | Decreases | Favors larger surface area of the liquid phase | nih.govwashington.edursc.org |

Lateral Organization and Domain Formation in DPPC Bilayers

Within a bilayer, especially in mixtures with other lipids or molecules, DPPC can exhibit lateral organization, leading to the formation of distinct domains with different physical properties. mdpi.comuu.nlresearchgate.net

Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Phase Coexistence in Mixed Systems

In binary or ternary mixtures containing DPPC, cholesterol, and an unsaturated lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), the coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases is commonly observed. researchgate.nettau.ac.ilresearchgate.netmdpi.com This phase separation is a key concept in the lipid raft model of biological membranes. nih.govoup.com

The liquid-disordered (Ld) phase is similar to the Lα phase of a pure lipid bilayer. It is characterized by conformationally disordered acyl chains and high lateral mobility of the lipids. mdpi.com In mixtures, this phase is typically enriched in unsaturated lipids like DOPC. tau.ac.il

The liquid-ordered (Lo) phase is an intermediate state between the gel and liquid-crystalline phases. nih.gov In this phase, the acyl chains are highly ordered and extended, similar to the gel phase, but the lipids retain high lateral mobility, similar to the Ld phase. nih.gov The Lo phase is induced by the presence of cholesterol, which packs tightly with the saturated acyl chains of DPPC. nih.govmdpi.com

The coexistence of Lo and Ld domains creates lateral heterogeneity within the membrane. researchgate.net The formation, size, and shape of these domains are dependent on the composition of the mixture and the temperature. researchgate.nettau.ac.il For example, in DOPC/DPPC/Cholesterol mixtures, domains rich in DPPC and cholesterol form the Lo phase, while the surrounding matrix of DOPC forms the Ld phase. tau.ac.il The presence of charged lipids can also influence this phase separation. tau.ac.ilmdpi.com

Nanodomain Formation and Dynamics

The lateral organization of lipids within a membrane is not uniform; instead, they can segregate into distinct domains with varying compositions and physical properties. In DPPC-containing model membranes, the formation of these nanodomains is a well-documented phenomenon, influenced by factors such as the presence of other lipids, cholesterol, and even external molecules like ionic liquids. researchgate.netacs.orgaps.org

Studies have shown that in binary mixtures of DPPC and cholesterol, nanodomains of approximately 10 nanometers, which are gel-like in nature, can form within larger cholesterol-rich domains of about 100 nanometers. aps.org This complex organization arises from cholesterol's dual ability to order the acyl chains of lipids while simultaneously disrupting their tight packing. aps.org Furthermore, neutron scattering data has provided evidence for highly ordered nanodomains within a less ordered environment at high cholesterol concentrations. aps.org

The introduction of other molecules can also drive nanodomain formation. For instance, certain ionic liquids, such as 1-decyl-3-methylimidazolium (B1227720) bromide (DMIM[Br]), have been shown to induce the formation of distinct ionic liquid-poor and ionic liquid-rich nanodomains within DPPC membranes. researchgate.netacs.org This effect is less pronounced with ionic liquids possessing shorter alkyl chains, highlighting the significance of hydrophobic interactions between the lipid tails and the ionic liquid. researchgate.netacs.org

In more complex ternary mixtures, such as those containing DPPC, an unsaturated phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and cholesterol, the formation of liquid-ordered (Lo) domains is observed. biorxiv.orgfrontiersin.org The process begins with the clustering of cholesterol, which then recruits other lipids, primarily DPPC, to form these ordered domains. biorxiv.org The dynamics of these domains are crucial, with simulations showing their formation and evolution over microseconds. aps.org The registration, or alignment, of nanodomains across the two leaflets of the bilayer is a significant aspect of their dynamics, with strong correlations observed in lipid chain ordering, suggesting a coupling between the leaflets. frontiersin.org

The size and morphology of these domains are governed by a delicate interplay of factors. Theoretical models suggest that membrane elasticity and chemical interactions between lipids, coupled with a preferred membrane curvature that depends on local lipid composition, dictate the resulting patterns, which can range from stripes to dots. rsc.org The kinetics of domain fusion, influenced by the line tension at the domain boundaries, also plays a role in determining the final domain size. mdpi.com

Membrane Mechanical Properties and Elasticity of DPPC Bilayers

The mechanical properties of lipid bilayers, such as their ability to bend and stretch, are fundamental to their biological function. DPPC bilayers, particularly in their solid-ordered phases (gel and crystalline), are known for their resilience to mechanical stress and tight lipid packing. nih.gov

Bending rigidity (κ) is a measure of the energy required to curve a membrane, while the area compressibility modulus (K_A) reflects the energy needed to change its surface area. These parameters are crucial for understanding how membranes deform and respond to external forces.

For DPPC bilayers, the bending rigidity has been determined using various experimental and computational techniques, yielding a range of values. Molecular dynamics (MD) simulations have reported bending rigidity coefficients for DPPC bilayers to be in the order of 10⁻²⁰ to 10⁻¹⁹ Joules at temperatures around 295 K. nih.govacs.org Experimental methods like flicker noise spectroscopy and atomic force microscopy (AFM) have also been employed, with results showing some variability depending on the specific technique and system (e.g., vesicle vs. supported lipid bilayer). nih.govuniv-rennes1.fr For instance, AFM indentation on DPPC liposomes at 20°C yielded a much higher Young's modulus compared to fluid-phase DOPC membranes, indicating the significantly stiffer nature of gel-phase DPPC. univ-rennes1.fr

The area compressibility of DPPC bilayers has also been investigated. MD simulations have provided values around 0.21–0.23 N/m, while experimental techniques like micropipette aspiration and neutron spin echo spectroscopy have reported values in a similar range and up to 0.56 N/m, respectively. nih.gov The presence of other molecules, such as cholesterol, can significantly modulate these mechanical properties. Cholesterol is known to increase the stiffness of DPPC bilayers, leading to an increase in the area compressibility modulus. core.ac.uk

Table 1: Mechanical Properties of DPPC Bilayers

| Property | Value | Method | Temperature | Reference |

|---|---|---|---|---|

| Bending Rigidity (κ) | 4.28 × 10⁻²⁰ J | MD Simulation | 295 K | nih.gov |

| Bending Rigidity (κ) | (5.0 ± 3.3) × 10⁻²⁰ J | Flicker Noise Spectroscopy (AVB) | 295 K | nih.gov |

| Bending Rigidity (κ) | (5.3 ± 3.0) × 10⁻²⁰ J | Flicker Noise Spectroscopy (Statistical) | 295 K | nih.gov |

| Bending Rigidity (κ) | 2.03 × 10⁻¹⁹ J | AFM (Supported Bilayer) | 293 K | nih.gov |

| Young's Modulus (E) | 116 ± 45 MPa | AFM (Liposome) | 20 °C | univ-rennes1.fr |

| Area Compressibility (K_A) | 0.21–0.23 N/m | MD Simulation | Not specified | nih.gov |

| Area Compressibility (K_A) | 0.23 N/m | Micropipette Aspiration | Not specified | nih.gov |

| Area Compressibility (K_A) | 0.56 N/m | Neutron Spin Echo Spectroscopy | 320 K | nih.gov |

The thermal energy of the surrounding environment causes lipid membranes to exhibit spontaneous shape fluctuations, often referred to as "flickering." The analysis of these fluctuations provides a powerful, non-invasive method to determine the mechanical properties of the membrane, such as its bending rigidity.

Flicker noise spectroscopy is a key technique used to study these fluctuations in giant unilamellar vesicles (GUVs). nih.govacs.orgpnas.org By capturing time-lapsed images of a fluctuating vesicle and analyzing the correlations in its shape over time, researchers can extract the membrane's fluctuation spectrum. nih.govacs.org This spectrum is then fitted to theoretical models of membrane elasticity to calculate the bending rigidity coefficient. nih.govacs.org

These analyses have revealed that the dynamics of bending fluctuations in highly curved membranes can be dominated by viscous dissipation within the membrane itself, rather than just the surrounding fluid. pnas.org This highlights the importance of membrane viscosity in the remodeling of cellular structures. pnas.org Studies on DPPC:cholesterol mixtures have shown that these membranes behave as Newtonian fluids, and their curvature fluctuations relax more slowly compared to more fluid membranes like those made of SOPC, indicating a significantly higher membrane viscosity. pnas.org

The analysis of shape fluctuations has also been applied to compare the effects of different molecules on membrane mechanics. For instance, the insertion of certain peptides has been shown to decrease the bending stiffness of the membrane. researchgate.net

Bending Rigidity and Area Compressibility

Membrane Fluidity and Permeability Characteristics of DPPC Systems

Membrane fluidity refers to the viscosity of the lipid bilayer, which affects the rotational and lateral movement of lipids and embedded proteins. Permeability, on the other hand, describes the rate at which molecules can pass through the membrane. Both are critical properties that are highly dependent on the composition and phase state of the lipid bilayer.

DPPC, being a saturated phospholipid, forms relatively rigid membranes, especially below its main phase transition temperature of approximately 41°C. univ-rennes1.frcentraliens-lyon.net Above this temperature, the membrane transitions from a gel phase to a more fluid liquid-crystalline phase. biorxiv.orgconicet.gov.ar The presence of other molecules can significantly alter this fluidity. For example, cholesterol is known to have a dual effect: it decreases the fluidity of DPPC membranes above the phase transition temperature (ordering effect) and increases it below (disordering effect). centraliens-lyon.netbiorxiv.org The incorporation of unsaturated fatty acids like docosahexaenoic acid (DHA) also increases the fluidity of DPPC membranes. conicet.gov.ar

The permeability of DPPC membranes is closely linked to their fluidity and packing. In the gel phase, the tight packing of lipids results in low permeability. However, permeability can be drastically enhanced at the phase transition temperature. researchgate.net The incorporation of molecules that disrupt the lipid packing can increase permeability. For instance, the presence of lysolecithin can form channels within the DPPC bilayer, leading to rapid ion permeation, particularly below the phase transition temperature where phase separation occurs. nih.gov Cholesterol, up to a certain concentration, can also increase the temperature-dependent permeability of glucose through DPPC bilayers. researchgate.net

Table 2: Factors Influencing DPPC Membrane Fluidity and Permeability

| Factor | Effect on Fluidity | Effect on Permeability | Reference |

|---|---|---|---|

| Increasing Temperature (above Tm) | Increases | Increases | biorxiv.orgconicet.gov.ar |

| Cholesterol (above Tm) | Decreases (ordering effect) | Modulates (can increase for some solutes) | centraliens-lyon.netbiorxiv.orgresearchgate.net |

| Cholesterol (below Tm) | Increases (disordering effect) | Modulates | biorxiv.org |

| Unsaturated Fatty Acids (e.g., DHA) | Increases | Increases | conicet.gov.ar |

| Lysolecithin | - | Increases (forms channels) | nih.gov |

Biological Roles and Molecular Mechanisms of Dl Dipalmitoyllecithin

Mechanistic Contributions to Pulmonary Surfactant Function

The function of pulmonary surfactant is intrinsically linked to the molecular behavior of DPPC at the air-liquid interface within the alveoli. Its contributions are multifaceted, ranging from profound surface tension reduction to dynamic interactions with specific proteins that ensure the stability and efficiency of the respiratory cycle.

Pulmonary surfactant's primary role is to lower the surface tension at the air-water interface of the alveoli. wikipedia.org DPPC is the principal molecule responsible for this potent surface tension-lowering capability. physiology.org As an amphipathic molecule, DPPC possesses a hydrophilic phosphatidylcholine head group and two hydrophobic palmitic acid tails. wikipedia.org This structure allows it to adsorb to the air-water interface, with the hydrophilic heads oriented towards the aqueous phase and the hydrophobic tails facing the air. wikipedia.org

This orientation forms a surface film, or monolayer, that disrupts the cohesive forces between water molecules. wikipedia.org The tight packing of DPPC molecules, due to its saturated acyl chains, allows the monolayer to withstand high surface pressures during compression. insajournal.in Upon dynamic compression, which occurs during exhalation, a film composed purely of DPPC can lower the surface tension to nearly 0 mN/m. physiology.orggoogle.com This dramatic reduction in surface tension is critical for preventing the collapse of the alveoli at the end of expiration. ucsb.edu

The reduction of surface tension by the DPPC-enriched monolayer is fundamental to maintaining alveolar stability and pulmonary compliance. wikipedia.orgphysiology.org According to the Young-Laplace equation, the pressure required to keep a spherical alveolus open is directly proportional to the surface tension and inversely proportional to the radius (P = 2γ/r). wikipedia.org Without surfactant, the high surface tension of the alveolar fluid would generate immense pressure, particularly in smaller alveoli, leading to their collapse (atelectasis) and emptying into larger ones. wikipedia.org

While DPPC is the primary surface-active component, its function in the complex environment of the lung is critically dependent on its interactions with hydrophobic surfactant proteins, specifically SP-B and SP-C. ucsb.eduusbio.net These proteins are essential for the proper formation, stability, and dynamic behavior of the DPPC monolayer. ucsb.edu

SP-B is vital for air-breathing in mammals. usbio.net It significantly enhances the adsorption and spreading of DPPC to the air-liquid interface. usbio.net During the dynamic compression and expansion of the respiratory cycle, SP-B facilitates the enrichment of the surface film with DPPC by selectively removing less stable, non-DPPC lipids from the monolayer. nih.gov This refinement process is crucial for achieving the very low surface tensions necessary for alveolar stability. nih.gov

| Protein | Interacting Compound | Key Role in Monolayer Dynamics with DPPC | Research Finding |

| SP-B | DL-Dipalmitoyllecithin (DPPC) | Enhances adsorption, spreading, and stability of the DPPC monolayer. usbio.net | Promotes the selective enrichment of DPPC in the surface film upon dynamic cycling, which is essential for reaching minimum surface tension. nih.gov |

| SP-C | This compound (DPPC) | Helps generate and maintain the surface-active film. ucsb.edu | Contributes to the structural organization and reversible transformation of the surfactant film during the respiratory cycle. ucsb.edunih.gov |

The pulmonary surfactant film is not a static structure but undergoes dynamic transformations throughout the respiratory cycle. This process involves the reversible exchange of material between the interfacial monolayer and associated lipid reservoirs. nih.gov

During expiration, as the alveolar surface area decreases, the surface pressure on the DPPC-enriched monolayer increases. researchgate.net Once the pressure exceeds a certain point, the monolayer begins to collapse. However, instead of a complete and irreversible breakdown, the collapse is an organized process where lipid material is squeezed out from the monolayer to form three-dimensional structures, such as bilayer folds or vesicles, that remain associated with the interface. nih.govresearchgate.net These structures act as a surfactant reservoir.

During the subsequent inspiration, as the alveolar surface area expands and surface pressure decreases, the lipid material from these bilayer reservoirs is rapidly reincorporated back into the interfacial monolayer. nih.gov This re-spreading ensures the integrity and function of the surfactant film is maintained. Molecular dynamics simulations show that the connectivity between the monolayer and the collapsed bilayer aggregates is crucial for the reversibility of this transformation. nih.gov

Interactions with Surfactant Proteins (SP-B, SP-C) in Monolayer Dynamics

DPPC in Model Cell Membranes and Signaling Pathways (Molecular Level)

Beyond its structural role in the lung, DPPC is a key component of model cell membranes used in research to understand fundamental cellular processes. mdpi.com Its interactions within these models provide insight into how lipid composition can influence cellular functions, including inflammatory signaling.

Research using in vitro models, such as the human monocytic cell line MonoMac-6, has demonstrated that DPPC can modulate cellular inflammatory responses. nih.govphysiology.org Pre-incubation of these monocytic cells with DPPC has been shown to inhibit key inflammatory functions.

One significant finding is the inhibition of the oxidative burst (the production of reactive oxygen species) in response to stimuli like zymosan or phorbol-12-myristate-13-acetate (PMA). nih.gov Studies have reported an inhibition of this response by approximately 30-50%. nih.govphysiology.org Furthermore, DPPC has been shown to significantly reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from these cells. nih.gov

The mechanism for this immunomodulatory effect appears to involve changes in the cell membrane and specific signaling pathways. The incorporation of DPPC into the cell membrane alters its fluidity. nih.gov This change is thought to affect the function of membrane-associated enzyme systems. nih.gov Specifically, DPPC has been found to inhibit the activity of protein kinase C (PKC) in stimulated cells by up to 70%. physiology.org Further investigation revealed that DPPC can specifically attenuate the activation of the PKCδ isoform, while not affecting others like PKCα, suggesting a targeted mechanism of action. physiology.org Interestingly, this inhibitory effect of DPPC on inflammation appears to be independent of the mitogen-activated protein kinase (MAPK) pathways p44/p42 and p38. nih.gov

| Cell Model | Stimulant | Effect of DPPC | Quantitative Finding | Proposed Mechanism |

| MonoMac-6 (human monocytic cell line) | Zymosan / PMA | Inhibition of oxidative burst | ~30% reduction. nih.gov | Altered membrane fluidity; Downregulation of PKC activity. nih.govphysiology.org |

| MonoMac-6 (human monocytic cell line) | - | Inhibition of TNF-α release | Significant inhibition (P < 0.05). nih.gov | Downregulation of PKCδ isoform activation. physiology.org |

| Human peripheral blood monocytes | PMA | Inhibition of reactive oxygen intermediate (ROI) production | ~30% reduction. nih.gov | Not specified, but consistent with findings in cell lines. |

Alterations in Membrane Fluidity and Uptake by Cellular Models

This compound, a saturated phospholipid, plays a significant role in modulating the physical properties of cellular membranes, particularly their fluidity. nih.gov Its incorporation into a membrane generally leads to a more ordered and less fluid state. nih.govwikipedia.org This is because its saturated palmitic acid chains are straight, allowing for tighter packing compared to unsaturated fatty acids which have "kinks" in their tails. libretexts.org The physical state of DPPC is highly dependent on temperature; it exists in a more rigid gel phase at human body temperature (37°C) and transitions to a more fluid liquid crystalline state above its melting temperature of approximately 41.3°C. wikipedia.org

Research using various cellular models has demonstrated the effects of DPPC on membrane characteristics and its uptake mechanisms. In a study with the human monocytic cell line, MonoMac-6 (MM6), incubation with DPPC led to its incorporation into the cell membrane, resulting in a significant decrease in membrane fluidity. nih.gov This was quantified using electron paramagnetic resonance (EPR) spectroscopy, which showed a distinct increase in the membrane order parameter. nih.gov The uptake of DPPC by these cells was confirmed by High-Performance Liquid Chromatography (HPLC) analysis, which measured a substantial increase in DPPC content within the cell membranes after incubation. nih.gov

The mechanism of cellular uptake can vary depending on the cell type and the composition of the lipid vesicle. In studies using the amoeba Acanthamoeba castellanii, vesicles made of dipalmitoyl lecithin (B1663433) were observed to fuse with the plasma membrane. nih.govcapes.gov.br This fusion process results in the direct incorporation of the vesicle's phospholipids (B1166683) into the cell's outer membrane and the release of its contents into the cytoplasm. nih.gov This contrasts with the uptake of vesicles made from other lecithins, like egg lecithin, which are typically taken up via endocytosis. nih.govcapes.gov.br

These findings from cellular models are crucial for understanding how DPPC-rich structures, such as pulmonary surfactant, interact with cells like alveolar macrophages and epithelial cells. nih.govphysiology.org The ability of DPPC to alter membrane fluidity can influence various cellular functions, including the activity of membrane-associated enzymes and signaling pathways. nih.gov

Table 1: Effect of DPPC Incubation on Membrane Fluidity in MonoMac-6 (MM6) Cells

| Parameter | Control Cells | Cells + 125 µg/ml DPPC | Cells + 250 µg/ml DPPC | Finding |

| Membrane DPPC Content | Baseline | Not Reported | Increased by 30 ± 2.8% | DPPC is taken up by and incorporated into the cell membrane. nih.gov |

| EPR Order Parameter (S) | 0.655 | 0.783 | 0.787 | An increase in the order parameter signifies a decrease in membrane fluidity. nih.gov |

Biosynthesis and Metabolic Pathways of DPPC in Relevant Biological Systems (Research Models)

The biosynthesis of Dipalmitoylphosphatidylcholine (DPPC) is a critical process, especially in the lung, where it is the primary surface-active component of pulmonary surfactant produced by alveolar type II cells. physiology.orgpnas.orgwikipedia.org Research, primarily using models like isolated type II cells from rats and humans, has elucidated two main pathways for its synthesis: the de novo synthesis pathway and the remodeling pathway. pnas.organnualreviews.orgnih.gov

The de novo pathway , also known as the Kennedy pathway, is responsible for synthesizing the entire phospholipid molecule from basic precursors. annualreviews.orgjove.com In the context of DPPC, this pathway directly produces dipalmitoyl-glycerol, which is then converted to DPPC in a reaction catalyzed by the enzyme cholinephosphotransferase. pnas.org This route is estimated to account for approximately 45% of the total DPPC synthesis in the lung. wikipedia.orgnih.gov

The remodeling pathway is considered the predominant route, responsible for an estimated 55-75% of DPPC production in surfactant. pnas.orgnih.gov This pathway modifies existing, often unsaturated, phosphatidylcholine (PC) molecules. It involves a two-step deacylation-reacylation cycle. annualreviews.org

Deacylation : An unsaturated fatty acid at the sn-2 position of a PC molecule is removed by a phospholipase A₂ (PLA₂) enzyme. This reaction yields a lysophosphatidylcholine (B164491), specifically 1-palmitoyl-2-lysophosphatidylcholine. pnas.orgnih.gov

Reacylation : The lysophosphatidylcholine is then re-acylated with a palmitoyl (B13399708) group (from palmitoyl-CoA) at the now-vacant sn-2 position. This step is catalyzed by lysophosphatidylcholine acyltransferase (LPCAT), resulting in the formation of DPPC. pnas.orgcore.ac.uk

Studies utilizing research models such as the A549 cell line (a human lung adenocarcinoma line used as a model for type II cells) and isolated perfused lungs have been instrumental in detailing these pathways. physiology.orgnih.gov For instance, experiments with A549 cells showed that mechanical stretch can induce the enzymatic activities of CPT, LPCAT, and aiPLA₂, leading to increased DPPC biosynthesis. nih.gov Furthermore, research on isolated rat lungs has shown that after being cleared from the alveolar space by type II cells, a large portion of DPPC is recycled for resecretion (up to 90%), while the remainder is degraded, primarily by PLA₂ activity. physiology.orgwikipedia.orgscienceopen.com This highlights a complex and tightly regulated metabolic cycle designed to maintain surfactant homeostasis. researchgate.net

Table 2: Key Enzymes in DPPC Biosynthesis Pathways

| Pathway | Key Enzyme(s) | Function | Research Model Context |

| De Novo Synthesis | Cholinephosphotransferase (CPT) | Catalyzes the final step, converting 1,2-dipalmitoyl diacylglycerol to DPPC. pnas.org | Activity demonstrated in microsomes from type II cells. annualreviews.org Gene expression and activity induced by mechanical stretch in A549 cells. nih.gov |

| Remodeling | Phospholipase A₂ (PLA₂) | Removes the fatty acid from the sn-2 position of an existing phosphatidylcholine to create a lysophosphatidylcholine. pnas.orgnih.gov | Activity is the primary pathway for degradation of internalized DPPC in isolated lung models. physiology.org |

| Remodeling | Lysophosphatidylcholine Acyltransferase (LPCAT) | Adds a palmitoyl group to the lysophosphatidylcholine to form DPPC. pnas.orgcore.ac.uk | Identified as a critical enzyme for DPPC synthesis in alveolar type II cells. pnas.org Gene expression and activity induced by mechanical stretch in A549 cells. nih.gov |

Interactions of Dl Dipalmitoyllecithin with Other Biomolecules in Model Systems

Lipid-Lipid Interactions within Mixed Bilayers

The behavior of DPPC within a membrane is significantly modulated by the presence of other lipid species. These interactions govern the packing, order, and phase behavior of the lipid bilayer, leading to the complex organization seen in biological membranes.

The introduction of co-lipids into a DPPC bilayer has profound effects on its structural and dynamic properties. Cholesterol, a key component of eukaryotic plasma membranes, is well-known for its ordering effect on fluid-phase lipids and disordering effect on gel-phase lipids. In DPPC bilayers above their main phase transition temperature (Tm), cholesterol induces a liquid-ordered (Lo) phase, which is characterized by high acyl chain order, similar to the gel (So) phase, but with high lateral mobility, like the liquid-disordered (Ld) phase. Studies have shown that cholesterol preferentially interacts with saturated lipids like DPPC over unsaturated lipids. This preferential interaction can lead to the formation of specific lecithin-cholesterol complexes, with evidence suggesting stoichiometries of 2:1 and 1:2 (lecithin:cholesterol) in anhydrous mixtures. Volumetric measurements show that cholesterol has a condensation effect on DPPC, reducing its partial molecular volume when the bilayer is above its Tm.

Unsaturated phospholipids (B1166683) such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) introduce disorder into DPPC bilayers. Due to the kink in their unsaturated acyl chains, they disrupt the tight packing of DPPC's saturated chains, increasing membrane fluidity. In mixed DPPC/DOPC systems, this difference in packing leads to phase separation. Similarly, POPC, which has one saturated and one unsaturated chain, also modulates the properties of DPPC-containing membranes, though the effects can be more complex due to its hybrid nature.

Charged lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) introduce electrostatic interactions that can significantly alter membrane organization. The addition of negatively charged DPPG (a proxy for DPPS in some studies) to DPPC/cholesterol mixtures can induce phase separation between DPPG-rich and cholesterol-rich domains, indicating that electrostatic forces can override the typical cholesterol-saturated lipid affinity.

| Co-lipid | Primary Influence on DPPC Organization | Observed Effect(s) | References |

|---|---|---|---|

| Cholesterol | Ordering and Condensing Effect | Induces liquid-ordered (Lo) phase; Increases acyl chain order while maintaining lateral diffusion; Reduces partial molecular volume of DPPC. | |

| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Disordering Effect | Increases membrane fluidity; Disrupts tight packing of DPPC acyl chains; Promotes phase separation. | |

| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | Modulates Fluidity and Packing | Acts as an intermediate between fully saturated (DPPC) and di-unsaturated (DOPC) lipids; Influences cholesterol packing. | |

| DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine) | Introduces Electrostatic Repulsion | Can induce phase separation driven by charge, potentially overriding other lipid-lipid affinities (e.g., with cholesterol). |

In multicomponent bilayers containing DPPC, the differential interactions among the various lipid species often lead to lateral segregation and the formation of distinct domains. This phenomenon, known as phase separation, is a cornerstone of the lipid raft hypothesis in cell biology. A classic model system for studying this is the ternary mixture of DPPC, DOPC, and cholesterol. In these systems, two main fluid phases are observed: a liquid-ordered (Lo) phase, enriched in the saturated lipid (DPPC) and cholesterol, and a liquid-disordered (Ld) phase, enriched in the unsaturated lipid (DOPC).

At lower temperatures or in the presence of charged lipids, a solid-ordered (So) or gel phase, primarily composed of DPPC, can also coexist with the Ld phase. For instance, giant unilamellar vesicles (GUVs) composed of DPPC and DOPC exhibit fluid-solid phase transitions, forming ripple and tilt solid phases that appear as patchy hexagonal and stripe domains, respectively. The addition of a charged lipid like DPPG to a DPPC/DOPC/Cholesterol mixture can even lead to a three-phase coexistence of So, Lo, and Ld domains. This is because the strong repulsive interactions between the charged headgroups of DPPG can cause them to segregate into their own domains, from which cholesterol is excluded. The morphology and stability of these domains are influenced by factors such as temperature, membrane tension, and the precise composition of the mixture.

| Lipid System | Observed Phases / Domains | Key Findings | References |

|---|---|---|---|

| DPPC / DOPC / Cholesterol | Liquid-ordered (Lo) and Liquid-disordered (Ld) | Classic system for demonstrating "raft-like" phase separation. Lo is enriched in DPPC and cholesterol, while Ld is enriched in DOPC. | |

| DPPC / DOPC | Solid-ordered (So) and Liquid-disordered (Ld) | At temperatures below DPPC's Tm, DPPC-rich gel domains form within a fluid DOPC-rich matrix. Domain shape can be influenced by cooling rate and membrane tension. | |

| DPPC / DLPC / Cholesterol | Incomplete phase separation | High-resolution NSOM reveals nanoscale domains (140-200 nm) even in the presence of cholesterol, which promotes miscibility. | |

| DPPC / DPPG / DOPC / Cholesterol | Solid-ordered (So), Liquid-ordered (Lo), and Liquid-disordered (Ld) | The addition of a charged lipid (DPPG) can induce a three-phase coexistence, with DPPG-rich So domains excluding cholesterol. |

Co-lipids (e.g., Cholesterol, DOPC, POPC, DPPS) and Their Influence on DPPC Organization

Lipid-Peptide/Protein Interactions in Reconstituted Systems

The lipid bilayer serves as the matrix for membrane proteins and a target for various peptides. The interactions between these molecules and DPPC-containing membranes are crucial for processes ranging from signal transduction to antimicrobial activity.

The process by which peptides and proteins insert into a lipid bilayer is complex and depends on the properties of both the peptide/protein and the membrane. For hydrophobic peptides, such as model transmembrane helices (e.g., WALP peptides), insertion is often a spontaneous process driven by the hydrophobic effect. All-atom molecular dynamics simulations show a folded insertion pathway consistent with a three-stage partitioning theory: adsorption to the interface, folding, and then insertion into the bilayer core.

For cell-penetrating peptides (CPPs) like penetratin and the TAT peptide, which are typically cationic, the mechanism is more debated. While some models propose the formation of transmembrane pores, molecular dynamics simulations suggest that these peptides may induce large deformations and curvature in the membrane, potentially leading to uptake via a process resembling micropinocytosis rather than direct pore formation. The free energy barrier for a single peptide to spontaneously penetrate a DPPC bilayer can be high, suggesting that cooperative action of multiple peptides may be required. Other peptides, like the antimicrobial peptide Mastoparan X (MPX), have been shown to insert into DPPC vesicles within microseconds, a process that can be triggered by a temperature jump to induce the fluid phase state. The initial binding is often driven by electrostatic interactions between positively charged residues on the peptide and the negatively charged phosphate (B84403) groups of the lipid headgroups.

| Peptide/Protein | Primary Insertion Mechanism | Key Features | References |

|---|---|---|---|

| WALP Peptides (e.g., W16, W23) | Spontaneous Partitioning | Adsorbs to the interface, folds into a helix, then inserts. Driven by hydrophobicity. | |

| Penetratin / TAT peptide | Membrane Deformation / Micropinocytosis-like | Induces significant membrane curvature; spontaneous single-peptide penetration is energetically costly. Pore formation is not consistently observed. | |

| Mastoparan X (MPX) | Rapid Spontaneous Insertion | Insertion into fluid-phase DPPC membranes occurs on a microsecond timescale. | |

| Amyloid-β (Aβ) Peptide | Interfacial Binding and Partial Insertion | Tends to reside on the bilayer surface or insert partially, with some segments remaining at the membrane-water interface. | |

| Acetylcholine Receptor γM4 | Stable Transmembrane Helix | Retains its α-helical conformation and inserts as a stable transmembrane segment in DPPC bilayers. |

The interaction with a lipid membrane can induce significant conformational changes in peptides and proteins. A common transition is from a random coil structure in aqueous solution to a more ordered structure, typically an α-helix, upon binding to the membrane interface. This is driven by the need to satisfy hydrogen bonding within the peptide backbone in the non-polar environment of the membrane. For example, model transmembrane peptides like WALP quickly fold into α-helices upon adsorbing to the DPPC bilayer interface.

In other cases, the interaction can promote the formation of β-sheet structures, which is particularly relevant for amyloidogenic peptides. For instance, while the prion protein (PrP) binding to zwitterionic DPPC membranes can lead to a higher α-helical content, its interaction with negatively charged lipids can induce conversion to β-sheet-rich structures and amyloid aggregation. Similarly, studies with Amyloid-β (Aβ) peptides show that the lipid environment influences their secondary structure. In DPPC bilayers, Aβ40 tends to adopt a helical structure. However, in other lipid systems like POPC/POPS, Aβ peptides can form β-sheet structures, highlighting the critical role of lipid composition in directing peptide folding and potential misfolding pathways.

| Peptide/Protein | Membrane System | Observed Conformational Change | References |

|---|---|---|---|

| WALP Peptides | DPPC | Folds from an extended conformation into an α-helix upon binding to the interface. | |

| Prion Protein (PrP) | DPPC or Raft-like (DPPC/Chol/SM) | Binding leads to an increased α-helical content, stabilizing the native conformation. | |

| Prion Protein (PrP) | Negatively charged lipids (e.g., POPS) | Induces conversion to β-sheet-rich structures and aggregation. | |

| Amyloid-β (Aβ) 40 | DPPC | Primarily adopts a helical secondary structure. | |

| Amyloid-β (Aβ) 25-35 | POPC/POPS | Induces formation of antiparallel β-sheet structures. | |

| Acetylcholine Receptor γM4 | DPPC / POPC | Retains its straight α-helical conformation upon insertion. |

The binding and insertion of peptides and proteins can significantly alter the physical properties of the DPPC membrane, including its fluidity and permeability. Peptides that adsorb to or insert into the bilayer can disrupt the ordered packing of the lipid acyl chains. For example, synthetic peptides designed to mimic surfactant protein SP-B, when reconstituted with DPPC/DPPG mixtures, cause a significant broadening of the gel-to-liquid crystalline phase transition. This indicates an increase in lipid disorder and a less cooperative melting process, effectively making the membrane more fluid over a wider temperature range.

Molecular dynamics simulations of the tripeptide NCW interacting with a DPPC membrane showed a slight decrease in the area per lipid, suggesting an ordering of the lipid tails and a thickening of the bilayer upon peptide insertion. Conversely, other peptides can increase membrane permeability. This can occur through the formation of discrete pores or by inducing defects at the boundaries of lipid domains. For instance, certain peptides were found to enhance the release of encapsulated fluorescent markers from liposomes containing both saturated (DPPC) and unsaturated lipids, possibly by inducing lipid phase separation and creating defects at the domain interfaces. The toxin Sticholysin I demonstrates that membrane fluidity directly impacts its pore-forming activity; in more fluid membranes, binding is enhanced and a high fraction of vesicles are permeabilized.

| Peptide/Protein | Membrane System | Effect on Fluidity/Permeability | References |

|---|---|---|---|

| SP-B mimic peptides (KL4, DL4) | DPPC/DPPG | Increases lipid disorder; broadens the main phase transition (Tm), indicating decreased cooperativity of melting. | |

| Tripeptide NCW | DPPC | Slightly decreases area per lipid, causing an ordering of lipid tails and thickening of the bilayer. | |

| Conjugation-dependent peptides (JR2KC, CKV4) | POPC/DPPC | Increases permeability (carboxyfluorescein release), possibly by inducing phase separation and creating boundary defects. | |

| Sticholysin I | DPPC/eggSM | Activity is highly dependent on fluidity. Higher fluidity enhances binding and the number of permeabilized vesicles. | |

| Penetratin / TAT peptide | DPPC / DOPC | Induces large deformations in the lipid bilayer, which can alter local fluidity and lead to membrane rupture or vesiculation. |

Applications in Membrane Protein Structural Studies

DL-Dipalmitoyllecithin (DPPC) plays a crucial role in the creation of model membrane systems essential for the structural elucidation of membrane proteins. mdpi.commdpi.com These model systems aim to mimic the native lipid bilayer environment, which is a prerequisite for maintaining the structural integrity and functionality of these proteins. mdpi.com The reconstitution of membrane proteins into artificial lipid environments like liposomes and nanodiscs is a widely adopted strategy in structural biology. mdpi.comd-nb.infomdpi.comresearchgate.net

The most prevalent method for reconstituting membrane proteins is the detergent-mediated approach. d-nb.inforesearchgate.net In this process, purified membrane proteins, initially solubilized in detergents, are mixed with lipids that are also solubilized by detergents. This forms a homogenous solution of lipid-protein-detergent micelles. d-nb.info Subsequent removal of the detergent, often through methods like dialysis or the use of adsorbent beads, triggers the spontaneous formation of proteoliposomes, which are liposomes with embedded proteins. mdpi.comresearchgate.net The choice of lipid, such as DPPC, is critical and can influence the reconstitution efficiency. d-nb.info For instance, when using DPPC, the process must be conducted above its phase transition temperature of 41°C. d-nb.info

Nanodiscs represent another advanced membrane mimetic that offers a more native-like environment compared to detergent micelles or even liposomes. mdpi.comcube-biotech.com Nanodiscs are nanoscale, discoidal patches of a lipid bilayer, encircled and stabilized by "scaffold" molecules, which can be proteins, peptides, polymers, or even DNA. memtein.com Membrane Scaffold Proteins (MSPs), derived from apolipoprotein A-I, are commonly used to form these structures. cube-biotech.commemtein.com The process involves mixing the target membrane protein, lipids like DPPC, and the scaffold protein in the presence of a detergent. mdpi.com Upon detergent removal, self-assembly occurs, resulting in the membrane protein being captured within the small lipid bilayer of the nanodisc. mdpi.com This detergent-free environment is highly advantageous for structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), as it better preserves the protein's native conformation and function. cube-biotech.commemtein.comnih.gov The use of nanodiscs has been shown to enhance the resolution of cryo-EM studies of membrane-spanning proteins. cube-biotech.com

Solid-state NMR spectroscopy studies have revealed interesting properties of lipids within nanodiscs. For example, the distinct gel-to-fluid phase transition observed in liposomes is nearly absent in nanodiscs, which maintain a fluid-like lipid environment over a broad temperature range. d-nb.info Even well below the typical phase transition temperature, lipids in nanodiscs exhibit axially symmetric motions, suggesting a mixture of fluid and gel-like phases. d-nb.info This unique dynamic nature of the lipid environment in nanodiscs can be crucial for the stability and activity of the reconstituted membrane proteins. d-nb.info

The choice of the lipid component, such as DPPC, and the specific model system (liposomes vs. nanodiscs) is determined by the requirements of the structural technique and the properties of the membrane protein under investigation. mdpi.com Careful consideration of these factors is essential to obtain high-resolution structural information that accurately reflects the protein's native state.

Interaction with Small Molecules and Ligands (e.g., Drugs, Flavonoids, Hormones) in Model Systems

This compound (DPPC) bilayers are extensively used as model systems to investigate the interactions of small bioactive molecules, such as drugs, flavonoids, and hormones, with cell membranes. researchgate.netconicet.gov.arresearchgate.netnih.gov These studies are critical for understanding the mechanisms of action, permeability, and potential membrane-disrupting effects of these compounds. researchgate.netresearchgate.net Techniques like differential scanning calorimetry (DSC), Langmuir monolayers, and various spectroscopic methods are employed to characterize these interactions. nih.govconicet.gov.ar

Localization and Orientation within the Bilayer

The specific location and orientation of small molecules within a DPPC bilayer are crucial determinants of their biological activity and their effects on membrane properties. plos.orginnovareacademics.in

Flavonoids: The localization of flavonoids within a lipid bilayer is complex and can vary depending on their specific chemical structure. plos.orgplos.org Some flavonoids, like quercetin (B1663063), are thought to have a biphasic distribution, localizing both at the polar-hydrophobic interface and deeper within the hydrophobic core of the bilayer. plos.orgplos.org Others, such as phloretin, are believed to reside primarily in the polar headgroup region. plos.orgplos.org Studies using NMR and binding assays have indicated that some methoxy (B1213986) flavonoids partition deep into the hydrophobic core, while others are located near the glycerol (B35011) region of the DPPC molecules. innovareacademics.in The ability of flavonoids to form hydrogen bonds with the polar headgroups of phospholipids often favors their interaction at the membrane surface. researchgate.net

Hormones: Steroid hormones, due to their lipophilic nature, readily intercalate into lipid bilayers. researchgate.netnih.gov The precise positioning depends on the balance between their hydrophobic core and polar functional groups. nih.gov For instance, molecular dynamics simulations suggest that the steroid hormone cortisone (B1669442) has a preferred location in the interfacial region between the lipid headgroups and the acyl chains. acs.org Thyroid hormones, T3 and T4, have been shown to penetrate the hydrophobic region of DPPC membranes even in the more ordered gel phase. conicet.gov.ar The interaction also involves the polar headgroups of the lipids. conicet.gov.ar The synthetic hormone 17α-ethynylestradiol (EE2) has been observed to interact with the headgroups of DPPC and can be accommodated in that region in closely packed monolayers. unesp.br

Drugs: The localization of drugs within a DPPC membrane is also structure-dependent. For example, the antiviral drug tilorone (B613820) is thought to adsorb onto the membrane surface. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) are believed to interact with both the polar headgroups and the hydrophobic core of the DPPC bilayer.

The following table summarizes the studied localization of various small molecules within DPPC model membranes:

| Molecule Class | Example Molecule(s) | Primary Localization within DPPC Bilayer | Supporting Techniques |

| Flavonoids | Quercetin | Biphasic: Polar-hydrophobic interface and hydrophobic core plos.orgplos.org | Spectroscopy plos.orgplos.org |

| Phloretin | Polar headgroup region plos.orgplos.org | Spectroscopy plos.orgplos.org | |

| Methoxy Flavonoids | Varies: Hydrophobic core or sn-glycero region innovareacademics.in | NMR, Binding Studies innovareacademics.in | |

| Hormones | Cortisone | Interfacial region (between headgroups and acyl chains) acs.org | Molecular Dynamics Simulations acs.org |

| Thyroid Hormones (T3, T4) | Hydrophobic region and polar headgroups conicet.gov.ar | Raman Spectroscopy conicet.gov.ar | |

| 17α-ethynylestradiol (EE2) | Headgroup region unesp.br | Langmuir Monolayers, PM-IRRAS unesp.br | |

| Drugs | Tilorone | Adsorption onto membrane surface nih.gov | Differential Scanning Calorimetry nih.gov |

| NSAIDs | Polar headgroups and hydrophobic core | Langmuir Monolayers, X-ray Diffraction |

Effects on Membrane Stability and Permeation

The interaction of small molecules with DPPC membranes can significantly alter the stability and permeability of the bilayer. conicet.gov.arplos.orgbiorxiv.org These effects are often evaluated by measuring changes in the membrane's phase transition temperature (Tm), fluidity, and the leakage of encapsulated substances. nih.govuit.no

Drugs: Many drugs can perturb the packing of DPPC molecules, leading to changes in membrane stability. For instance, several nonsteroidal anti-inflammatory drugs (NSAIDs), particularly arylacetic acid derivatives like acemetacin (B1664320) and indomethacin, have been shown to alter the main phase transition of DPPC, indicating a disruption of the lipid packing. nih.gov The inclusion of the angiotensin II receptor blocker valsartan (B143634) in DPPC bilayers suppresses the pre-transition and lowers the main transition temperature (Tm), suggesting an effect on the molecular packing and an increase in fluidity. doi.org The presence of drugs like prednisolone (B192156) and diazepam in liposome (B1194612) membranes has been shown to increase membrane integrity compared to empty liposomes. researchgate.net Conversely, polyene antibiotics like amphotericin B can induce the release of markers from DPPC liposomes, indicating an increase in membrane permeability. nih.gov The addition of DMSO has been found to enhance the membrane penetration for the drug tilorone. nih.gov

Flavonoids: Flavonoids can either stabilize or destabilize DPPC membranes depending on their structure and concentration. researchgate.net Some flavonoids that localize within the hydrophobic region can initiate the formation of more ordered, raft-like domains, while those at the polar interface can fluidize the membrane. plos.orgplos.org For example, quercetin-rich flavonoid fractions have been shown to form stable complexes with DPPC liposomes. ffhdj.com However, studies with different flavonols have also revealed a destabilization and increased heterogeneity of liposomal membranes. researchgate.net

Hormones: Hormones can also modulate the stability and permeability of DPPC membranes. Thyroid hormones (T3 and T4) induce a broadening of the main phase transition profile of DPPC vesicles, which suggests a disruption of the lipid packing and an alteration of the lipid phase. conicet.gov.ar The synthetic hormone 17α-ethynylestradiol (EE2) has been found to increase the permeability of DPPC/cholesterol vesicles. researchgate.net Progesterone has been reported to decrease the fluidity of DPPC membranes, while 17β-estradiol increases lipid mobility. researchgate.net

The table below provides a summary of the observed effects of different small molecules on the stability and permeability of DPPC model membranes:

| Molecule Class | Example Molecule(s) | Effect on DPPC Membrane Stability/Permeability |

| Drugs | NSAIDs (e.g., Acemetacin, Indomethacin) | Altered phase transition, suggesting disruption of lipid packing. nih.gov |

| Valsartan | Suppressed pre-transition, lowered Tm, indicating increased fluidity. doi.org | |

| Amphotericin B | Increased permeability (marker release). nih.gov | |

| DMSO (with Tilorone) | Enhanced membrane penetration for tilorone. nih.gov | |

| Flavonoids | Quercetin | Can initiate formation of ordered domains or fluidize the membrane depending on localization. plos.orgplos.org Forms stable complexes with DPPC liposomes. ffhdj.com |

| Hormones | Thyroid Hormones (T3, T4) | Broadened phase transition, indicating altered lipid phase. conicet.gov.ar |

| 17α-ethynylestradiol (EE2) | Increased permeability. researchgate.net | |

| Progesterone | Decreased fluidity. researchgate.net | |

| 17β-estradiol | Increased fluidity. researchgate.net |

Applications of Dl Dipalmitoyllecithin in Advanced Model Systems and Biomaterials Research

DPPC-Based Liposomes and Vesicles as Model Membrane Systems

DPPC is frequently used to form liposomes and vesicles, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. These structures serve as excellent models for cell membranes, allowing researchers to study various membrane-related phenomena in a controlled environment.

Vesicle Preparation Methodologies and Characterization

The creation of DPPC vesicles is a critical first step for their use as model systems. Several methodologies are employed, each yielding vesicles with distinct characteristics.

Preparation Methodologies:

A common and straightforward method for preparing DPPC vesicles is the thin-film hydration technique. mdpi.com In this method, DPPC is dissolved in an organic solvent, which is then evaporated to form a thin lipid film on the walls of a container. mdpi.comresearchgate.net This film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). journalagent.com To produce unilamellar vesicles (UVs) of a more uniform size, the MLV suspension can be subjected to techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes. researchgate.netnih.govethz.ch The extrusion method, in particular, is widely used to produce large unilamellar vesicles (LUVs) with a controlled diameter. scienceopen.com

Another established method is the reverse-phase evaporation technique, which is also capable of producing LUVs. nih.govcentraliens-lyon.net More advanced techniques include the combination of hydrothermal emulsification with solvent diffusion , which can yield vesicles with a diameter of around 100 nm. researchgate.net

Characterization:

Once prepared, DPPC vesicles are extensively characterized to determine their physical properties, which are crucial for their application as model systems. Key characterization parameters include:

Size and Polydispersity Index (PDI): Dynamic light scattering (DLS) is the primary technique used to measure the average hydrodynamic diameter and the size distribution (PDI) of the vesicle population. scienceopen.comresearchgate.net For instance, DPPC vesicles prepared by extrusion through a 100 nm pore size membrane typically exhibit a diameter in that range with a low PDI, indicating a homogenous sample. scienceopen.com

Zeta Potential: This parameter measures the surface charge of the vesicles and is an indicator of their colloidal stability. researchgate.netnih.gov DPPC is a zwitterionic lipid, and while pure DPPC vesicles in water have a negative zeta potential, this value can be influenced by the ionic strength of the surrounding medium and the adsorption of ions. researchgate.net

Lamellarity: Determining whether vesicles are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers) is essential. Techniques like ³¹P-NMR, small-angle X-ray scattering (SAXS), and cryo-transmission electron microscopy (cryo-TEM) are used to assess lamellarity. nih.govscienceopen.com Freeze-fracture electron microscopy can also reveal the lamellar structure and surface morphology of vesicles. nih.gov

Table 1: Characterization of DPPC Vesicles

| Characteristic | Measurement Technique(s) | Typical Findings for DPPC Vesicles |

|---|---|---|

| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Can be controlled by the preparation method, e.g., extrusion through 100 nm pores yields vesicles around 100 nm in diameter. scienceopen.com |

| Zeta Potential | Electrophoretic Light Scattering | Negative in pure water; value is dependent on the ionic strength of the medium. researchgate.net |

| Lamellarity | ³¹P-NMR, SAXS, Cryo-TEM, Freeze-Fracture EM | Can be unilamellar (LUVs, SUVs) or multilamellar (MLVs) depending on the preparation method. nih.govscienceopen.com |

| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | For pure DPPC multilamellar vesicles, the main phase transition (gel to liquid-crystalline) occurs at approximately 41-42°C. nih.govfrontiersin.org |

Use in Membrane Permeability Studies

DPPC vesicles are invaluable tools for studying the permeability of lipid bilayers to various molecules. The highly ordered gel phase of DPPC at room temperature is relatively impermeable, while the permeability increases significantly near its main phase transition temperature (Tₘ) of about 41°C. nih.govacs.org This temperature-dependent permeability is a key feature exploited in these studies.

Researchers encapsulate water-soluble fluorescent probes, such as carboxyfluorescein, within the aqueous core of DPPC liposomes. nih.gov The release of these probes into the external medium is then monitored as a function of temperature or upon the introduction of other molecules. A sharp increase in the leakage of the probe is observed as the membrane transitions from the gel to the liquid-crystalline phase. nih.govku.dk

These model systems are also used to investigate how different substances, such as cholesterol or therapeutic agents, affect membrane permeability. For example, the incorporation of cholesterol into DPPC bilayers is known to decrease membrane permeability to hydrophilic molecules. centraliens-lyon.netacs.org Studies have also shown that certain molecules, like the amino acid phenylalanine, can increase the permeability of DPPC vesicle membranes. acs.org These experiments provide fundamental insights into how the composition and physical state of a lipid bilayer govern its barrier function. uit.nomdpi.com

Controlled Release Concept Studies (Temperature-Sensitive Release)

The distinct phase transition of DPPC at a temperature slightly above physiological body temperature has made it a primary component in the research and development of temperature-sensitive liposomes (TSLs) for controlled drug release. The concept is based on the dramatic increase in membrane permeability when the liposome (B1194612) is heated to its Tₘ. mdpi.commdpi.com

In these studies, a drug or a model compound is encapsulated within DPPC-based liposomes. At physiological temperature (37°C), the liposome remains in its stable, low-permeability gel state, retaining the encapsulated content. mdpi.com When the local environment is heated to or above the Tₘ (e.g., 40-42°C), the bilayer undergoes a phase transition to the more fluid and permeable liquid-crystalline state. frontiersin.org This transition creates transient pores and defects in the membrane structure, leading to the rapid release of the encapsulated contents. mdpi.com

To fine-tune the release temperature and improve release kinetics, DPPC is often mixed with other lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or lysolipids. mdpi.comnih.gov For instance, the original TSL formulation consisted of DPPC and DSPC, which exhibited drug release in the 42.5-44.5°C range. mdpi.comdovepress.com The inclusion of lysolipids can lower the transition temperature to the mild hyperthermia range (39-42°C) and accelerate drug release. nih.gov These DPPC-based TSLs have been extensively studied for their potential in chemotherapy, where localized heating of a tumor could trigger the specific release of an encapsulated drug. mdpi.comresearchgate.net

Supported Lipid Bilayers and Monolayers for Surface Science Research

Supported lipid bilayers (SLBs) and monolayers are powerful model systems in surface science, providing a planar and stable platform to investigate membrane properties and interactions at the molecular level. DPPC is a lipid of choice for these systems due to its well-characterized phase behavior.

Fabrication Techniques

Several techniques are employed to create DPPC-based SLBs and monolayers on solid substrates like mica, silicon dioxide, or gold.

Langmuir-Blodgett (LB) / Langmuir-Schaefer (LS) Deposition: The Langmuir-Blodgett technique involves compressing a DPPC monolayer at the air-water interface to a desired surface pressure and then vertically transferring it onto a solid substrate. scirp.orgcdnsciencepub.com By repeating this process, multilayers can be built up. The Langmuir-Schaefer method is similar but involves horizontal transfer of the monolayer. acs.org These techniques offer precise control over the packing density and molecular orientation of the lipids in the film. cdnsciencepub.comacs.org

Vesicle Fusion: This is a common and relatively simple method for forming SLBs. acs.org It involves incubating a clean, hydrophilic substrate with a solution of small unilamellar DPPC vesicles. The vesicles adsorb onto the surface, rupture, and fuse to form a continuous lipid bilayer. researchgate.net The efficiency of vesicle fusion to form a complete and defect-free bilayer can be highly dependent on factors such as temperature, buffer composition, and vesicle concentration. aip.org For DPPC, which is in the gel phase at room temperature, fusion is often performed at temperatures above its Tₘ to facilitate the process. However, studies have shown that high-quality bilayers can also be formed below the Tₘ under specific conditions. researchgate.net

Solvent-Assisted Lipid Bilayer (SALB) Formation: This method allows for the fabrication of mixed lipid bilayers, including those containing gel-phase DPPC, at room temperature. researchgate.net It involves introducing lipids dissolved in an organic solvent to a substrate within a microfluidic chamber, facilitating the formation of a uniform SLB. researchgate.net

Physical Vapor Deposition: A less common, solvent-free method involves the high-vacuum evaporation of DPPC molecules directly onto a substrate, such as silicon. encyclopedia.pubmdpi.com Subsequent annealing can lead to the formation of stable, non-hydrated supported lipid bilayers. mdpi.com

Investigation of Interfacial Phenomena

DPPC monolayers and SLBs are extensively used to study a wide range of interfacial phenomena, providing insights into the behavior of lipids at surfaces.

Phase Behavior and Domain Formation: Using techniques like atomic force microscopy (AFM) and fluorescence microscopy, researchers can directly visualize the phase separation and domain formation in DPPC monolayers and bilayers. researchgate.netku.edu For instance, in mixed lipid systems containing both gel-phase (DPPC) and fluid-phase lipids, distinct domains of the more ordered DPPC can be observed. researchgate.net The compression of a DPPC monolayer on a Langmuir trough leads to a transition from a liquid-expanded (LE) phase to a more ordered liquid-condensed (LC) phase, which can be directly imaged. scirp.orgpublish.csiro.au

Interactions with Molecules: These model systems are ideal for studying the interaction of various molecules (e.g., cholesterol, proteins, nanoparticles) with lipid membranes. ucdavis.eduresearchgate.net By monitoring changes in the surface pressure-area isotherms of Langmuir monolayers or the topography of SLBs via AFM, the effect of these molecules on membrane packing, fluidity, and structure can be quantified. For example, cholesterol is known to have a condensing effect on DPPC monolayers, eliminating the LE-LC phase transition. ucdavis.edunih.gov

Mechanical Properties: AFM-based force spectroscopy allows for the measurement of the mechanical properties of DPPC bilayers, such as their rupture force and thickness. These measurements provide data on the stability and structural integrity of the membrane. The viscoelastic properties of DPPC monolayers can also be probed using interfacial microrheology techniques. researchgate.net

Adsorption and Diffusion: The adsorption of DPPC from a suspension onto a surface and the subsequent formation of a monolayer or bilayer can be studied in real-time using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D). This provides information on the kinetics of membrane formation. nih.govresearchgate.net

Mechanical Property Assessment of Supported Bilayers

Supported lipid bilayers (SLBs) composed of DL-Dipalmitoyllecithin (DPPC) are extensively used as model systems to investigate the mechanical properties of cell membranes. Techniques such as atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D) are pivotal in these assessments.

AFM-based nanoindentation allows for the direct measurement of the Young's modulus (E), a measure of stiffness, of DPPC bilayers. Studies have shown that the mechanical properties of DPPC bilayers are highly dependent on temperature and the surrounding ionic environment. For instance, as temperature decreases from 20°C towards 5°C, the Young's modulus of DPPC bilayers increases exponentially. researchgate.net However, a surprising drop in stiffness is observed at 0°C, which is hypothesized to be due to structural changes at the lipid-fluid interface. researchgate.net The thickness of the bilayer also changes with temperature, with a reported thickness of approximately 5.2–5.4 nm in the gel phase, which decreases in the fluid phase. uu.nl The force exerted by the AFM probe can influence the measured transition temperature of the bilayer. uu.nl

Multifrequency AFM provides a more comprehensive picture by mapping both elastic (storage modulus, Estorage) and viscous (loss modulus, Eloss) properties. In pure DPPC bilayers, the elastic component dominates. nih.govpnas.org The addition of molecules like cholesterol significantly modulates these properties. At low cholesterol concentrations, the bilayer exhibits phase separation and remains primarily elastic. nih.govpnas.org As cholesterol concentration increases, the bilayer becomes more homogenous, and while it stiffens (increase in Estorage), the viscous component becomes more dominant. nih.govpnas.org This highlights the viscoelastic nature of lipid bilayers, which is crucial for their biological functions like signal transduction. nih.govpnas.org